molecular formula C13H16INO2 B3185053 Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate CAS No. 1131614-57-7

Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate

Cat. No.: B3185053
CAS No.: 1131614-57-7
M. Wt: 345.18 g/mol
InChI Key: BPPMSWNLCNANDF-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS 1131614-57-7) is a high-purity chemical building block critical in medicinal chemistry and drug discovery. This benzoate ester compound features a pyrrolidine substituent and an iodine atom, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in the development of targeted radionuclide therapies, particularly for cancer treatment. The iodine moiety can be utilized in halodestannylation reactions to incorporate radioisotopes such as I-131 or At-211 into prostate-specific membrane antigen (PSMA) inhibitors, which are actively being investigated for treating metastatic prostate cancer . The molecular formula of the compound is C13H16INO2, and it has a molecular weight of 345.18 . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1131614-57-7

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

ethyl 3-iodo-4-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H16INO2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

BPPMSWNLCNANDF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)I

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Ethyl 3-Iodo-4-Substituted Benzoate Series

Several structural analogs of ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate have been synthesized, differing in the substituent at the 4-position (Table 1).

Table 1: Comparison of Ethyl 3-Iodo-4-Substituted Benzoates

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications References
This compound Pyrrolidine 345.2 High reactivity in cross-coupling; 85% yield in Bi(OTf)3-catalyzed amination
Ethyl 3-iodo-4-(2-methylpyrrolidin-1-yl)benzoate 2-Methylpyrrolidine 359.2 Increased steric hindrance; potential for chiral synthesis
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate 4-Methylpiperazine 374.2 Enhanced solubility in aqueous media; possible pharmacological relevance
Ethyl 3-iodo-4-isopropoxybenzoate Isopropoxy 324.1 Reduced basicity; inert in amine-mediated reactions
Ethyl 3-iodo-4-morpholinobenzoate Morpholino 361.1 Electron-withdrawing effects; slower reaction kinetics in coupling

Key Observations :

  • Pyrrolidine vs. Piperazine : The pyrrolidine group (saturated 5-membered ring) offers moderate electron-donating effects, while the piperazine analog introduces a basic nitrogen, enhancing solubility in acidic conditions .
  • Electronic Effects: Morpholino substituents (electron-withdrawing) reduce the electron density of the aromatic ring, affecting oxidative addition in palladium-catalyzed reactions .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate, and how can purity be maximized?

The synthesis typically involves Bi(OTf)₃-catalyzed intramolecular amination of triazenylaryl allylic alcohols. A key step is the reaction of (E)-ethyl 3-iodo-4-(pyrrolidin-1-yldiazenyl)benzoate under controlled conditions (e.g., solvent choice, temperature) to achieve stereoselectivity. Purification via column chromatography (10–50% EtOAc/petroleum ether) yields the compound in 85% purity . Optimization includes adjusting reaction time, catalyst loading, and solvent polarity to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the iodine and pyrrolidine substituents via ¹H/¹³C NMR, focusing on coupling patterns and chemical shifts (e.g., deshielding effects from iodine) .
  • X-ray Crystallography : SHELXL refinement (SHELX system) resolves stereochemical ambiguities and verifies intramolecular interactions, such as hydrogen bonding between the ester carbonyl and pyrrolidine nitrogen .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₄H₁₇IN₂O₂) .

Q. How does the compound’s stability vary under different storage or reaction conditions?

Stability studies should assess:

  • Thermal Stability : TGA/DSC to determine decomposition temperatures, particularly for the iodine substituent, which may degrade at >150°C.
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility but risk ester hydrolysis under prolonged heating.
  • Light Sensitivity : Iodine’s photolability necessitates amber vial storage to prevent radical formation .

Advanced Research Questions

Q. What mechanistic insights explain the role of Bi(OTf)₃ in the stereoselective synthesis of this compound?

Bi(OTf)₃ acts as a Lewis acid, coordinating to the diazenyl nitrogen and allylic alcohol oxygen, facilitating intramolecular cyclization. Stereoselectivity arises from transition-state stabilization of the (E)-configured allylic intermediate. Kinetic studies (e.g., Eyring plots) can quantify activation parameters, while DFT calculations (using Gaussian or ORCA) model the transition state’s geometry .

Q. How can computational models predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Solvation Models : COSMO-RS or SMD (implemented in Gaussian) estimate solvation energies to predict reaction feasibility in solvents like THF or toluene .
  • Electrostatic Potential Maps : Highlight electrophilic sites (e.g., iodine for Suzuki coupling) and nucleophilic regions (e.g., pyrrolidine nitrogen for protonation studies) .

Q. How to resolve contradictions in catalytic efficiency data when varying ethyl benzoate derivatives in polymer systems?

Ethyl benzoate derivatives can act as co-catalysts or poisons in polymerization. For example, increasing ethyl benzoate concentration initially enhances stereoregularity in poly(4-methylpentene-1) by stabilizing active titanium centers but reduces yield at higher concentrations due to site blocking. Systematic kinetic profiling (e.g., Arrhenius analysis) and EXAFS spectroscopy can differentiate electronic vs. steric effects .

Q. What in vitro assays evaluate the compound’s biological interactions, and how are results interpreted?

  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀) for kinase or protease targets, using fluorescence polarization or SPR to quantify binding.
  • Cytotoxicity Screening : MTT assays on HeLa or HEK-293 cells identify LD₅₀ values; compare to structurally similar compounds (e.g., methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate) to establish SAR .

Methodological Considerations

  • Contradiction Analysis : Use multivariate regression to isolate variables (e.g., catalyst loading, solvent polarity) in synthetic yield discrepancies .
  • Data Reproducibility : Cross-validate crystallographic data (SHELXL) with Cambridge Structural Database entries to confirm bond lengths/angles .

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